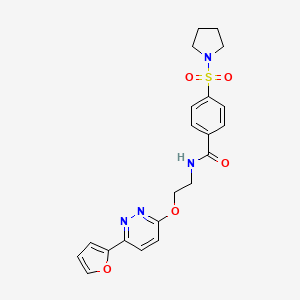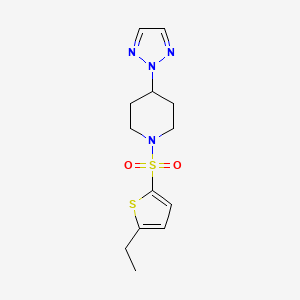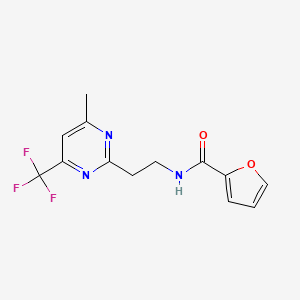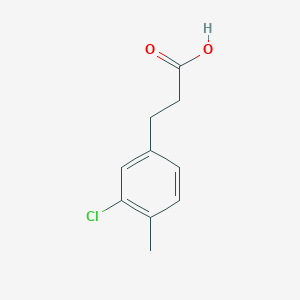![molecular formula C18H16FNO3 B2747032 N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049435-56-4](/img/structure/B2747032.png)
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has been studied extensively due to its potential therapeutic applications. This compound is commonly referred to as "FCPD" and has been found to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Structural Characterization
In the realm of organic synthesis, researchers have developed methods for synthesizing benzene-carboxamide derivatives, showcasing their structural diversity and potential for further chemical modifications. For example, the synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives, which include compounds with fluorobenzene structures, highlight the intricate design and potential biological activity of such compounds. These derivatives have demonstrated cytotoxic effects on cancer cell lines, emphasizing their relevance in medicinal chemistry research for cancer treatment applications (Kelly et al., 2007).
Fluorinated Compounds and Biological Imaging
The development of fluorine-18 labeled antagonists for biological imaging, particularly in serotonin receptor studies, showcases the importance of fluorinated compounds in enhancing imaging techniques. These derivatives have been used in animal models to assess receptor distribution, providing valuable insights into brain function and potential therapeutic targets (Lang et al., 1999).
Metabolism and Pharmacokinetics
Research into the metabolism and pharmacokinetics of novel compounds, such as SB-649868, an orexin receptor antagonist, reveals the complexity of drug metabolism. Studies have identified principal circulating components and metabolites, offering insights into the elimination pathways and metabolic stability of these compounds (Renzulli et al., 2011).
Antipathogenic Activity
The antipathogenic activity of thiourea derivatives, including those with fluorophenyl groups, against bacterial strains highlights the potential of these compounds in developing new antimicrobial agents. The structure-activity relationship of these compounds has been explored, demonstrating their efficacy in combating bacterial growth and biofilm formation (Limban et al., 2011).
Selective Receptor Antagonism
Research into N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists illustrates the specificity of chemical modifications to target particular receptors. The inclusion of benzo[d][1,3]dioxole groups and the exploration of structure-activity relationships provide a foundation for the development of selective therapies (Wu et al., 1997).
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-14-4-2-13(3-5-14)18(7-8-18)10-20-17(21)12-1-6-15-16(9-12)23-11-22-15/h1-6,9H,7-8,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOKOBBDYLYFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2746953.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)


![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2746966.png)


![7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2746971.png)
